molecular formula C8H7BrClNO B1584826 N-(4-Bromophenyl)-2-chloroacetamide CAS No. 2564-02-5

N-(4-Bromophenyl)-2-chloroacetamide

Cat. No. B1584826
CAS RN: 2564-02-5
M. Wt: 248.5 g/mol
InChI Key: FRZKCMCCQAJIBN-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)-2-chloroacetamide” is a chemical compound that has been used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .


Synthesis Analysis

The synthesis of “N-(4-Bromophenyl)-2-chloroacetamide” involves several steps. The compound is synthesized through a series of reactions involving reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, and POCl3 . The synthesis process is complex and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)-2-chloroacetamide” is characterized by the presence of a bromophenyl group and a chloroacetamide group. The molecular formula of the compound is C8H8BrNO, and it has a molecular weight of 214.059 .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Bromophenyl)-2-chloroacetamide” are complex and involve several steps. The compound undergoes reactions with various reagents under specific conditions to yield different products .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Arjunan et al. (2014) utilized FTIR and FT-Raman vibrational spectra to analyze the vibrational fundamental modes of N-(4-bromophenyl)-2,2-dichloroacetamide. Their research focused on the synthesis, structural analysis, and quantum chemical studies, providing insights into the kinetic and thermodynamic stability, as well as chemical reactivity descriptors of the molecule (Arjunan, Senthilkumari, Ravindran, & Mohan, 2014).

Application in Microbiocidal Activities

Ren Yu-hong and Oai Joint (2002) explored the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide from 2-methylbenzenamine, highlighting its application as a fungicide. The study revealed the compound's excellent microbiocidal activity in coatings, indicating its potential use in protecting materials from microbial degradation (Ren & Oai, 2002).

Spectroscopic and Antibacterial Study

Aswathy et al. (2017) synthesized N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) and conducted a comprehensive study on its antibacterial activity, spectroscopic characterization, and theoretical analysis. This research presents the compound's moderate antibacterial activity and explores its reactivity properties, indicating its potential for further pharmaceutical applications (Aswathy et al., 2017).

Quantum Chemical and Vibrational Studies

Another study by Arjunan et al. (2009) on derivatives of N-(4-bromophenyl)-2,2-dichloroacetamide, such as N-(2-Methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA), detailed their synthesis, structural analysis, and vibrational spectroscopic investigations. This research aimed to understand the influence of substituents on the amide group's characteristic frequencies, contributing to the compound's potential applications in material science or pharmacology (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Safety And Hazards

“N-(4-Bromophenyl)-2-chloroacetamide” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Future Directions

The future directions for “N-(4-Bromophenyl)-2-chloroacetamide” could involve further studies to understand its mechanism of action and potential applications in medicine and biology. The compound’s reactivity with cysteine residues in proteins suggests potential applications in chemoproteomics and drug discovery .

properties

IUPAC Name

N-(4-bromophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZKCMCCQAJIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180323
Record name Acetanilide, 4'-bromo-2-chloro-
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Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-2-chloroacetamide

CAS RN

2564-02-5
Record name N-(4-Bromophenyl)-2-chloroacetamide
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Record name Acetanilide, 4'-bromo-2-chloro-
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Record name Acetanilide, 4'-bromo-2-chloro-
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Record name N-(4-Bromophenyl)-2-chloroacetamide
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Record name N-(4-Bromophenyl)-2-chloroacetamide
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Synthesis routes and methods I

Procedure details

4-bromoaniline (1.72 g, 10 mmol) was dissolved in 50 mL dichloromethane. Pyridine (cat.) was added and then 2-chloroacetyl chloride (800 uL, 10 mmol) was added dropwise. The reaction was stirred at room temperature for 1 hr. The reaction was quenched with water and the aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with water, then brine, and dried over Na2SO4. The solvent was evaporated to give the intermediate 7a (1.03 g, 4 mmol, 42% yield). 1H NMR (400 MHz, Chloroform-d) δ 8.24 (broad s, 1H), 7.54-7.44 (m, 4H), 4.21 (s, 2H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 μL
Type
reactant
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

A mixture of 8.60 g (0.05 mol) of 4-bromoaniline, 10.60 g (0.10 mol) of Na2CO3, and 6.78 g (0.06 mol) of chloroacetyl chloride in 100 mL of acetone was stirred at ambient temperature for 3 h. The mixture was concentrated in vacuo, and the residue was partitioned between EtOAc and H2O. The organic layer was separated, washed with H2O, dried over Na2SO4, filtered, and evaporated in vacuo to give 11.4 g of analytically pure title compound as light crystals.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
BTT Linh, NT Cong, HTX Trang - scholar.dlu.edu.vn
Two chalcones including (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one (3a) and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (3b) were synthesized by the reaction of …
Number of citations: 2 scholar.dlu.edu.vn
L Crocetti, C Vergelli, G Guerrini, N Cantini… - Bioorganic …, 2020 - Elsevier
The resolution of inflammation is an active response involving the interaction of pro-resolving mediators with specific receptors, such as N-formyl peptide receptor 2 (FPR2). FPRs …
Number of citations: 16 www.sciencedirect.com
G da Rosa Monte Machado, S Neiva Lavorato… - Brazilian Journal of …, 2022 - Springer
… In addition, according to Machado [20], chloroacetamide derivatives, such as N-4-bromophenyl-2-chloroacetamide (4-BFCA), showed anti-Candida activity, efficacy to inhibit the growth …
Number of citations: 1 link.springer.com
G da RM Machado, LAM Inácio, SJ Berlitz… - …, 2021 - Wiley Online Library
Dermatophytosis is the fourth cause of infectious disease in the world, affecting about 40 % of the population. Thus, the prospection for new agents and the new formulations with …
IV Dyachenko, VD Dyachenko… - Russian Journal of …, 2023 - Springer
Nicotinamide and nicotinonitrile derivatives containing a C 5 –C 7 -cycloalkane ring fused to the C 4 –C 5 bond were synthesized via Knoevenagel condensation, nucleophilic vinylic …
Number of citations: 1 link.springer.com
AM Gouda, HI Ali, WH Almalki, MA Azim… - Molecules, 2016 - mdpi.com
Non-steroidal anti-inflammatory drugs (NSAIDs) are the most commonly prescribed anti-inflammatory and pain relief medications. However, their use is associated with many drawbacks…
Number of citations: 31 www.mdpi.com
C Vergelli, AI Khlebnikov, L Crocetti… - Chemical biology & …, 2021 - Wiley Online Library
N‐formyl peptide receptors (FPR1, FPR2, and FPR3) play key roles in the regulation of inflammatory processes, and recently, it was demonstrated that FPR1 and FPR2 have a dual role …
Number of citations: 4 onlinelibrary.wiley.com
C Vergelli, IA Schepetkin, G Ciciani… - Drug development …, 2017 - Wiley Online Library
Preclinical Research Formyl peptide receptors (FPRs) are G‐protein‐coupled receptors that play an important role in the regulation of inflammatory process and cellular dysfunction. In …
Number of citations: 8 onlinelibrary.wiley.com
VD Dyachenko, AN Pavlova - Russian Journal of Organic Chemistry, 2015 - Springer
Alkylation of isopropylidene- and cyclohexylidenepropanedinitrile with phenacyl bromides gave 2,2-bis(2-aryl-2-oxoethyl)propanedinitriles. Direct alkylation of propanedinitrile with …
Number of citations: 2 link.springer.com
C Vergelli, IA Schepetkin, G Ciciani, A Cilibrizzi… - Bioorganic & medicinal …, 2016 - Elsevier
N-Formyl peptide receptors (FPRs: FPR1, FPR2, and FPR3) are G protein-coupled receptors that play key roles in modulating immune cells. FPRs represent potentially important …
Number of citations: 22 www.sciencedirect.com

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